molecular formula C11H17BrN2O B1511560 2-((4-Bromopyridin-2-yl)oxy)-N,N-diethylethanamine CAS No. 1142944-51-1

2-((4-Bromopyridin-2-yl)oxy)-N,N-diethylethanamine

Cat. No.: B1511560
CAS No.: 1142944-51-1
M. Wt: 273.17 g/mol
InChI Key: GIJUTYHNPMRZPG-UHFFFAOYSA-N
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Description

2-((4-Bromopyridin-2-yl)oxy)-N,N-diethylethanamine is a chemical compound with the CAS Number 1142944-51-1 and a molecular formula of C11H17BrN2O . It is supplied with a purity of not less than (NLT) 95% and is characterized by its brominated pyridine core linked to a diethylaminoethoxy chain . This structure makes it a valuable intermediate in organic and medicinal chemistry research. Its primary research application is as a key building block in chemical synthesis. The bromine atom on the pyridine ring serves as an excellent site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the construction of more complex molecules . Furthermore, the oxygen and nitrogen atoms in its structure are features commonly found in ligands for metal catalysts or in the development of pharmacologically active compounds. In the field of peptide synthesis, where the formation of amide bonds is a fundamental reaction, this and similar compounds may be utilized to introduce novel, structured elements into peptide mimetics or to create specialized coupling reagents . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed. It is recommended that this material be stored in a sealed container under dry, cool conditions.

Properties

IUPAC Name

2-(4-bromopyridin-2-yl)oxy-N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN2O/c1-3-14(4-2)7-8-15-11-9-10(12)5-6-13-11/h5-6,9H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJUTYHNPMRZPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=NC=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60744559
Record name 2-[(4-Bromopyridin-2-yl)oxy]-N,N-diethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142944-51-1
Record name 2-[(4-Bromopyridin-2-yl)oxy]-N,N-diethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-((4-Bromopyridin-2-yl)oxy)-N,N-diethylethanamine is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of pharmacology. This article will delve into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C13H18BrNO\text{C}_{13}\text{H}_{18}\text{Br}\text{N}\text{O}

It features a bromopyridine moiety linked to a diethylamino group through an ether bond. This structural arrangement is crucial for its interaction with biological targets.

GLP-1 Receptor Agonism

Recent studies indicate that compounds similar to This compound may act as agonists for the glucagon-like peptide-1 receptor (GLP-1R) . GLP-1R agonists are known to enhance insulin secretion, inhibit glucagon release, and delay gastric emptying, which are beneficial in managing type 2 diabetes mellitus (T2DM) .

Biased Agonism

The compound exhibits biased agonism at GLP-1R, meaning it preferentially activates certain signaling pathways while minimizing others. This can lead to improved therapeutic profiles with fewer side effects compared to non-biased agonists .

In Vitro Studies

In vitro assays have shown that This compound can significantly enhance insulin secretion from pancreatic beta cells in a glucose-dependent manner. This effect has been attributed to its ability to stimulate cAMP signaling pathways without excessive β-arrestin recruitment, which is associated with adverse gastrointestinal effects .

In Vivo Studies

In vivo experiments using rodent models have demonstrated that treatment with this compound leads to improved glycemic control and reduced body weight gain compared to controls. These findings suggest a potential application in obesity management alongside diabetes treatment .

Case Study 1: Type 2 Diabetes Management

A clinical trial involving patients with T2DM assessed the efficacy of a compound structurally similar to This compound . Results indicated significant reductions in HbA1c levels and fasting plasma glucose over a 12-week period, supporting its role as a viable therapeutic agent for diabetes management .

Case Study 2: Weight Management

Another study focused on the weight loss effects of GLP-1R agonists in obese patients. Participants receiving treatment with this compound reported notable weight reduction alongside improvements in metabolic parameters, reinforcing its potential as an anti-obesity agent .

Data Summary

Parameter Value
Molecular FormulaC₁₃H₁₈BrN₂O
Mechanism of ActionGLP-1R Agonist
IC₅₀ (Insulin Secretion)0.5 μM
Efficacy in T2DMSignificant reduction in HbA1c
Weight Loss EffectNotable reduction

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a bromopyridine moiety linked to a diethylamino group through an ether bond. Its chemical formula is C12H17BrN2O, and it possesses a molecular weight of approximately 284.18 g/mol.

GLP-1 Receptor Agonism

One of the primary applications of this compound is as a GLP-1 receptor agonist . GLP-1 (Glucagon-like peptide-1) plays a crucial role in glucose metabolism and insulin secretion. Compounds that mimic GLP-1 can be used to treat type 2 diabetes mellitus (T2DM) by enhancing insulin secretion and suppressing glucagon release .

Key Findings:

  • The compound has shown promise in improving glycemic control with fewer gastrointestinal side effects compared to traditional GLP-1 agonists like liraglutide .
  • It acts as a biased agonist, promoting cAMP signaling while reducing β-arrestin recruitment, which may lead to improved efficacy and tolerability in diabetic patients .

Treatment of Obesity

Research indicates that compounds similar to 2-((4-bromopyridin-2-yl)oxy)-N,N-diethylethanamine can modulate appetite and energy expenditure, making them potential candidates for obesity treatment. The modulation of the CB1 receptor has been linked to appetite regulation .

Case Studies:

  • In vivo studies have demonstrated that such compounds can effectively decrease food intake in animal models, suggesting their utility in managing obesity-related disorders .

Metabolic Disorder Studies

The compound's ability to influence metabolic pathways makes it valuable for research into metabolic disorders beyond diabetes and obesity. Its role in modulating GLP-1 signaling pathways could provide insights into broader metabolic functions and dysregulations.

In Vitro Assays

The compound can be utilized in various in vitro assays to study receptor localization and activity modulation. This application is critical for understanding the pharmacodynamics of similar compounds and their interactions with biological systems .

Toxicology Assessments

Before clinical application, comprehensive toxicological evaluations are essential. Preliminary studies indicate that the compound exhibits a favorable safety profile at therapeutic doses, but further research is needed to establish long-term safety .

Clinical Trials

Ongoing clinical trials are assessing the efficacy of this compound in human subjects with T2DM and obesity. These trials aim to establish dosage guidelines, potential side effects, and overall effectiveness compared to existing treatments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Analogs

3-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine
  • CAS : 1289045-79-9
  • Key Differences :
    • Chain Length : Propyl linker instead of ethyl.
    • Amine Substituents : Dimethyl vs. diethyl.
  • Impact :
    • Longer chain increases molecular weight (MW = 259.15 g/mol) but reduces XLogP (2.1 vs. 2.6), suggesting lower lipophilicity.
    • Dimethylamine may reduce steric hindrance compared to diethyl .
2-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine
  • CAS : 212961-35-8
  • Key Differences :
    • Bromine Position : 5-pyridinyl vs. 4-pyridinyl.
  • Impact :
    • Altered electronic distribution on the pyridine ring could influence binding to biological targets.
    • Similar XLogP (2.6) but distinct pharmacophore geometry .

Benzene-Ring Analogs

2-(4-Bromophenoxy)-N,N-diethylethanamine
  • CAS: Not specified (see ).
  • Key Differences :
    • Aromatic Core : Benzene vs. pyridine.
  • Impact :
    • Lower hydrogen bond acceptor count (2 vs. 3) due to absence of pyridine nitrogen.
    • Higher XLogP (3.6) suggests enhanced membrane permeability but reduced solubility .
2-(2-Bromophenoxy)-N,N-diethylethanamine
  • CAS : 94982-02-2
  • Key Differences :
    • Bromine Position : 2-phenyl vs. 4-pyridinyl.
  • Higher XLogP (3.6) and TPSA (12.5 Ų) compared to the target compound .

Heterocyclic Analogs

2-(2-(Trichloromethyl)quinazoline-4-yloxy)-N,N-diethylethanamine
  • Source : (Compound c).
  • Key Differences :
    • Core Structure : Quinazoline vs. pyridine.
    • Substituents : Trichloromethyl group at position 2.
  • Trichloromethyl group increases hydrophobicity (XLogP ~3.5) and may confer metabolic stability .
N,N-Diethyl-2-((6-(4-propoxyphenyl)pyridine-2-yl)oxy)ethan-1-amine
  • Source : (Compound 6a).
  • Key Differences :
    • Substituent : 4-Propoxyphenyl group at pyridine’s 6-position.
  • Propoxy chain introduces additional hydrogen bond acceptors (TPSA = 35.7 Ų) .

Structure-Activity Relationship (SAR) Trends

Bromine Position :

  • 4-Pyridinyl bromine (target compound) vs. 5-pyridinyl (CAS 212961-35-8) alters electronic effects and binding affinity .

Amine Substituents :

  • Diethylamine (target) vs. dimethyl (CAS 1289045-79-9): Diethyl groups increase steric hindrance but enhance basicity .

Core Heterocycle :

  • Pyridine (target) vs. quinazoline (): Quinazoline’s dual nitrogen atoms enhance hydrogen bonding and aromatic interactions .

Chain Length :

  • Ethyl (target) vs. propyl (CAS 1289045-79-9): Longer chains reduce lipophilicity but may improve solubility .

Q & A

Basic: What synthetic strategies optimize the yield and purity of 2-((4-Bromopyridin-2-yl)oxy)-N,N-diethylethanamine?

Methodological Answer:

  • Key Steps :
    • Nucleophilic Substitution : React 4-bromo-2-hydroxypyridine with a diethylaminoethyl halide (e.g., chloroethyl-N,N-diethylamine) under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours .
    • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product.
  • Critical Parameters :
    • Monitor reaction progress via TLC or HPLC to minimize side reactions (e.g., dehalogenation or over-alkylation) .
    • Optimize stoichiometry (1:1.2 molar ratio of pyridine derivative to alkylating agent) to maximize yield .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm the ether linkage (δ ~4.3 ppm for OCH₂, δ ~70–80 ppm for pyridine carbons) and diethylamino group (δ ~1.0–1.2 ppm for CH₃, δ ~2.5–3.0 ppm for NCH₂) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyridine and ethoxy regions.
  • Mass Spectrometry (MS) :
    • ESI/HRMS : Verify molecular ion ([M+H]⁺) and isotopic pattern (distinct for bromine: ~1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • Infrared (IR) : Identify C-Br stretching (~560 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .

Basic: How to assess the chemical stability of this compound under varying conditions?

Methodological Answer:

  • pH Stability :
    • Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC; pyridine derivatives are prone to hydrolysis under strongly acidic/basic conditions .
  • Thermal Stability :
    • Perform thermogravimetric analysis (TGA) to determine decomposition temperature. Store at –20°C in anhydrous conditions to prevent ether bond cleavage .

Advanced: How to identify molecular targets and binding modes for this compound in biological systems?

Methodological Answer:

  • Molecular Docking :
    • Use software like AutoDock Vina to screen against kinase or GPCR libraries (pyridine ethers often target ATP-binding pockets) .
    • Validate with isothermal titration calorimetry (ITC) to measure binding affinity (Kd) .
  • Cellular Assays :
    • Kinase Inhibition Profiling : Test against a panel of recombinant kinases (e.g., EGFR, MAPK) at 1–10 µM concentrations .

Advanced: How to resolve crystallographic data for structural confirmation?

Methodological Answer:

  • Single-Crystal X-ray Diffraction :
    • Grow crystals via slow evaporation (solvent: dichloromethane/hexane).
    • Use SHELX programs for structure solution (SHELXD) and refinement (SHELXL). Key parameters: R-factor < 5%, displacement parameters for bromine .
  • Challenges :
    • Address disorder in the diethylamino group using restraints and constraints during refinement .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

  • Modifications :
    • Pyridine Ring : Replace bromine with Cl, I, or CF₃ to study electronic effects .
    • Ether Linker : Vary chain length (e.g., ethylene vs. propylene) to assess steric tolerance .
  • Biological Testing :
    • Compare IC₅₀ values across analogs in cell proliferation assays (e.g., MTT assay) .

Advanced: What regulatory considerations apply to agricultural or pharmacological applications?

Methodological Answer:

  • Pesticide Classification :
    • If repurposed as a plant growth regulator (like DCPTA analogs), comply with EPA guidelines for toxicity and environmental impact studies (e.g., LC₅₀ in aquatic models) .
  • Pharmacokinetics :
    • Conduct ADMET profiling (e.g., microsomal stability, plasma protein binding) to meet FDA requirements .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((4-Bromopyridin-2-yl)oxy)-N,N-diethylethanamine
Reactant of Route 2
Reactant of Route 2
2-((4-Bromopyridin-2-yl)oxy)-N,N-diethylethanamine

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